Allylthiourea
Overview
Description
Allylthiourea is a chemical compound with the formula C4H8N2S and a molecular weight of 116.185 . It is also known by other names such as Thiourea, 2-propenyl-; Urea, 1-allyl-2-thio-; Allylthiocarbamide; Aminosin; N-Allylthiourea; Rhodallin; Rhodalline; Thiosinamin; Thiosinamine; U 19571; 1-Allyl-2-thiourea; 1-Allylthiourea; Allylthiomocovina; (2-Propenyl)thiourea; Thiocynamine; Tiosinamine; NSC 1915; Thiourea, N-2-propen-1-yl- .
Synthesis Analysis
The synthesis of Allylthiourea involves the slow evaporation solution growth technique to successfully grow N-allylthiourea (NAT) crystals . The grown crystal was confirmed to be centrosymmetric space group P21/c with a monoclinic system using single-crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Allylthiourea is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Allylthiourea can enrich Cd(II), Pb(II) and Cu(II) ions via chelation interaction . The third-order nonlinear optical parameters such as nonlinear refractive index, nonlinear absorption coefficient, and third-order nonlinear susceptibility have been calculated using Z scan studies .Physical And Chemical Properties Analysis
Allylthiourea has a molecular formula of C4H8N2S and a molecular weight of 116.18 . It has a beige crystalline appearance and an unpleasant odor . The initial boiling point and boiling range is 191.3±33.0 °C .Scientific Research Applications
1. Enhancement of Soluble Methane Monooxygenase Production Allylthiourea has been studied for its effect on the activity of soluble methane monooxygenase (sMMO) in Methylosinus trichosporium OB3b when grown on methanol. This research is significant for industrial applications of sMMO, which has been limited by inefficient production due to mass transfer limitations of methane and strict copper limitation required for sMMO production .
2. Biological Applications in Antimicrobial and Antioxidant Activities Research has highlighted the significant biological applications of thiourea derivatives, including Allylthiourea, which exhibit a range of beneficial properties such as antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects. These properties are crucial for developing new therapeutic agents .
Impact on Ammonia/Ammonium-Oxidizing Microorganisms
Allylthiourea has been used to study its effects on the community structure of anammox bacteria and ammonia-oxidizing bacteria (AOB) and archaea (AOA) in mangrove sediment. The presence of Allylthiourea affected the community structure of anammox bacteria and AOB significantly, providing insights into the ecological roles of these microorganisms .
Mechanism of Action
Target of Action
Allylthiourea (ATU) is a known specific inhibitor for ammonium oxidizers . It suppresses the oxygen uptake of these microorganisms, which play a crucial role in the nitrogen cycle .
Mode of Action
The primary mode of action of ATU and its derivatives is through binding to proteins that contain thiols and DNA . This interaction results in changes in the function of these proteins and DNA, affecting the biological processes they are involved in .
Biochemical Pathways
ATU affects the biochemical pathway of ammonia oxidation. This process is a fundamental core process in the global biogeochemical nitrogen cycle . Oxidation of ammonia (NH3) to nitrite (NO2−) is the first and rate-limiting step in nitrification and is carried out by distinct groups of microorganisms . ATU, being an inhibitor of ammonium oxidizers, can affect this pathway.
Safety and Hazards
Allylthiourea is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is advised to wear personal protective equipment/face protection, avoid dust formation, and not to breathe (dust, vapor, mist, gas) . It is also advised not to get in eyes, on skin, or on clothing, and not to ingest .
Future Directions
Allylthiourea, a monomer with both nitrogen and sulfur atoms, is a good ligand and can form stable complexes with various ions, including Zn2+, Cd2+, Hg2+, Cu2+, and Au3+, etc . Thus, a couple of allylthiourea based homopolymer or copolymer adsorbents have been developed for heavy metal-contaminated effluent treatment .
properties
IUPAC Name |
prop-2-enylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c1-2-3-6-4(5)7/h2H,1,3H2,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKFORQRBXIQHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S | |
Record name | ALLYLTHIOUREA | |
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DSSTOX Substance ID |
DTXSID3024449 | |
Record name | Allylthiourea | |
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Molecular Weight |
116.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Allylthiourea is a white crystalline solid with a slight garlic odor. (NTP, 1992) | |
Record name | ALLYLTHIOUREA | |
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Solubility |
>17.4 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 67.1 °F (NTP, 1992) | |
Record name | SID50086450 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | ALLYLTHIOUREA | |
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Density |
1.11 to 1.22 (NTP, 1992) | |
Record name | ALLYLTHIOUREA | |
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Product Name |
Allylthiourea | |
CAS RN |
109-57-9 | |
Record name | ALLYLTHIOUREA | |
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Record name | Allylthiourea | |
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Record name | Allylthiourea [INN] | |
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Record name | ALLYLTHIOUREA | |
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Record name | ALLYLTHIOUREA | |
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Record name | Thiourea, N-2-propen-1-yl- | |
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Record name | ALLYLTHIOUREA | |
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Melting Point |
158 to 172 °F (NTP, 1992) | |
Record name | ALLYLTHIOUREA | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of allylthiourea?
A1: Allylthiourea has the molecular formula C4H8N2S and a molecular weight of 116.18 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize allylthiourea?
A2: Researchers commonly utilize UV-Vis, FT-IR, 1H-NMR, and 13C-NMR spectroscopy to confirm the structure and analyze the properties of allylthiourea and its derivatives. [, , , , , ]
Q3: How does the stability of allylthiourea vary under different conditions?
A3: While specific data on the stability of allylthiourea under various conditions is limited in the provided research, studies highlight its use in different solvent systems, including aqueous solutions and organic solvents like acetonitrile and ethanol. [, , , , , ]
Q4: Does allylthiourea exhibit catalytic properties?
A4: While not a catalyst itself, allylthiourea serves as a building block for synthesizing polymers with metal-complexing capabilities. These polymers show potential for applications like metal ion removal from solutions. []
Q5: How is computational chemistry employed in allylthiourea research?
A5: Computational methods, including molecular docking, are valuable tools for predicting the interactions of allylthiourea derivatives with biological targets like EGFR and HER2. These simulations aid in understanding potential anticancer activities and guiding the development of more potent derivatives. [, ]
Q6: Are there any established Quantitative Structure-Activity Relationship (QSAR) models for allylthiourea derivatives?
A6: Research indicates a parabolic relationship between the lipophilicity (ClogP) of allylthiourea derivatives and their analgesic activity in mice. This finding suggests that modifying the lipophilicity of these compounds could influence their potency. []
Q7: How do structural modifications of allylthiourea impact its biological activity?
A7: Studies demonstrate that introducing substituents on the benzoyl ring of allylthiourea derivatives can significantly enhance their cytotoxic effects on breast cancer cells, particularly those overexpressing HER2. [, , ]
Q8: Are there any specific formulation strategies mentioned to enhance allylthiourea's stability, solubility, or bioavailability?
A8: While the provided research does not delve into detailed formulation strategies for allylthiourea, its incorporation into polymeric hydrogels for applications like enzyme adsorption has been reported. []
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of allylthiourea?
A9: The provided research primarily focuses on the synthesis, characterization, and in vitro evaluation of allylthiourea derivatives. Further investigations are required to elucidate the in vivo pharmacokinetic profile of these compounds.
Q10: What in vitro and in vivo models have been used to assess the biological activity of allylthiourea derivatives?
A10: Researchers have employed in vitro cell-based assays using MCF-7 breast cancer cells (both parental and HER2-overexpressing) to evaluate the cytotoxic potential of allylthiourea derivatives. [, , ] Additionally, the analgesic activity of these compounds has been investigated in vivo using the writhing test in mice. [, ]
Q11: What is the known safety profile of allylthiourea?
A11: Information regarding the toxicity and long-term effects of allylthiourea and its derivatives requires further investigation.
Q12: What analytical methods are employed to quantify allylthiourea?
A12: While specific quantification methods are not detailed in the provided research, techniques like chromatography (e.g., thin-layer chromatography) are likely employed for separation and analysis. [, ]
Q13: What is the environmental impact of allylthiourea?
A13: The research provided doesn't offer insights into the environmental impact or degradation pathways of allylthiourea. Further studies are necessary to assess its potential ecological effects.
Q14: What resources are crucial for advancing research on allylthiourea?
A14: Access to advanced analytical techniques like NMR, mass spectrometry, and computational chemistry software is essential for characterizing and studying allylthiourea and its derivatives. Further research necessitates collaboration between chemists, biologists, and pharmacologists to explore the therapeutic potential and address safety concerns.
Q15: What are some significant milestones in the research of allylthiourea?
A15: Early research on allylthiourea focused on its use as a photographic sensitizer. [] More recently, investigations have explored its potential as a building block for synthesizing polymers with metal-binding properties [] and developing novel therapeutics, particularly in the field of cancer and pain management. [, , , , ]
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